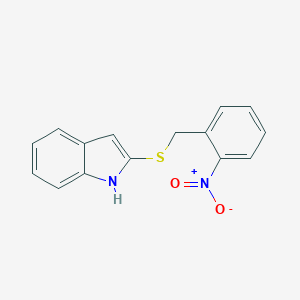

2-({2-nitrobenzyl}sulfanyl)-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H12N2O2S |

|---|---|

Molecular Weight |

284.3g/mol |

IUPAC Name |

2-[(2-nitrophenyl)methylsulfanyl]-1H-indole |

InChI |

InChI=1S/C15H12N2O2S/c18-17(19)14-8-4-2-6-12(14)10-20-15-9-11-5-1-3-7-13(11)16-15/h1-9,16H,10H2 |

InChI Key |

IWSLFDVDBBSWMO-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C(N2)SCC3=CC=CC=C3[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)SCC3=CC=CC=C3[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 2 Nitrobenzyl Sulfanyl 1h Indole and Its Analogues

Strategies for Constructing the 1H-Indole Core with 2-Sulfanylation

The construction of the indole (B1671886) framework with a sulfur substituent at the C2 position can be approached in two primary ways: direct introduction of the sulfur functionality onto a pre-formed indole ring or by carrying the sulfur-containing fragment through a cyclization reaction to form the indole core.

Direct Sulfonylation/Sulfanylation Approaches for Indole Ring Systems

Direct C-H functionalization of the indole C2 position is a challenging yet highly atom-economical approach to introduce a sulfanyl (B85325) group. While the C3 position of indole is more susceptible to electrophilic substitution, various strategies have been developed to achieve C2 selectivity.

One effective method involves the C2-lithiation of an N-protected indole, followed by quenching with an electrophilic sulfur reagent. For instance, N-tosylindoles can be deprotonated at the C2 position using a strong base like n-butyllithium (n-BuLi), and the resulting organolithium species can react with sulfenylating agents such as S-alkyl or S-aryl phosphorodithioates or thiotosylates to yield 2-sulfenylindoles in moderate to high yields. mdpi.com The N-tosyl group not only directs the lithiation to the C2 position but also activates the indole ring. This method has been shown to be tolerant of various functional groups on the indole scaffold. mdpi.com

A metal-free alternative for the direct C2-sulfenylation of non-protected indoles has been developed using N-(thio)succinimides in the presence of trifluoroacetic acid (TFA). rsc.orgrsc.org This reaction proceeds at room temperature and provides 2-thioindoles in moderate to high yields. The proposed mechanism suggests that while the initial electrophilic attack may occur at the more nucleophilic C3 position, a TFA-promoted rearrangement leads to the thermodynamically more stable C2-sulfenylated product. researchgate.net

Palladium-catalyzed C-H thioarylation has also been employed for the C2-sulfenylation of indoles. By using a directing group at the C3 position, such as a carbaldehyde, regioselective C2-H thioarylation can be achieved with diaryl disulfides in the presence of a palladium catalyst and an oxidant. researchgate.net

Table 1: Comparison of Direct C2-Sulfanylation Methods for Indoles

| Method | Reagents | Key Features |

| C2-Lithiation/Sulfenylation | N-Tosylindole, n-BuLi, S-Alkyl/Aryl Phosphorodithioates or Thiotosylates | High regioselectivity for C2; Requires N-protection; Tolerates various functional groups. mdpi.com |

| TFA-Promoted Sulfenylation | Indole, N-(Thio)succinimide, TFA | Metal-free; Room temperature; For non-protected indoles; Rearrangement mechanism. rsc.orgrsc.org |

| Palladium-Catalyzed Thioarylation | 3-Formylindole, Diaryldisulfide, Pd(OAc)₂, PIDA, TFA | Directing group strategy; High regioselectivity for C2. researchgate.net |

Ring-Closing Reactions Involving o-Nitro-Substituted Precursors

An alternative to direct functionalization is the construction of the indole ring from acyclic precursors that already contain the necessary components, including a nitro group that can be utilized in the cyclization process.

The reductive cyclization of o-nitrostyrenes is a powerful method for indole synthesis. This transformation involves the reduction of the nitro group to a nitroso, hydroxylamino, or amino group, which then undergoes an intramolecular cyclization onto the adjacent styrenyl double bond. A variety of reducing agents can be employed, ranging from transition metal catalysts to main group reagents.

Iron-catalyzed reductive cyclization using phenylsilane (B129415) as the terminal reductant has been shown to be an efficient method. acs.org This approach is catalyzed by an earth-abundant iron phenanthroline complex and proceeds via a nitrosoarene intermediate. Similarly, aqueous titanium trichloride (B1173362) (TiCl₃) has been used to promote the reductive cyclization of o-nitrostyrenes at room temperature, tolerating a wide range of functional groups. thieme-connect.com A mild, transition-metal-free approach utilizes diborane (B8814927) (B₂pin₂) to mediate the deoxygenation of the nitro group, generating the reactive nitrosoarene in situ. acs.org Formic acid has also been employed as a convenient source of carbon monoxide for the palladium-catalyzed reductive N-heterocyclization of o-nitrostyrenes. nih.gov

Table 2: Selected Reductive Cyclization Methods for Indole Synthesis from o-Nitrostyrenes

| Catalyst/Reductant | Key Features |

| Fe(OAc)₂ / 4,7-(MeO)₂phen / PhSiH₃ | Earth-abundant metal catalyst; Mild conditions. acs.org |

| Aqueous TiCl₃ | Room temperature; Tolerates diverse functional groups. thieme-connect.com |

| B₂pin₂ / KF | Transition-metal-free; Mild deoxygenation. acs.org |

| Pd(acac)₂ / Formic Acid | Formic acid as a CO surrogate; Air and water tolerant. nih.gov |

While these methods are well-established for the synthesis of various indoles, their application to precursors bearing a 2-nitrobenzylsulfanyl moiety would depend on the compatibility of the sulfur linkage with the reaction conditions.

The Bartoli indole synthesis is a versatile method for the preparation of 7-substituted indoles from o-substituted nitroarenes and vinyl Grignard reagents. wikipedia.orgjk-sci.com The reaction requires three equivalents of the vinyl Grignard reagent and is particularly effective when a bulky substituent is present at the ortho position of the nitroarene, as this facilitates a key acs.orgacs.org-sigmatropic rearrangement in the reaction mechanism. wikipedia.org

The scope of the Bartoli synthesis has been expanded through various modifications. For instance, using an o-bromo-substituted nitroarene allows for the synthesis of indoles that are unsubstituted at the 7-position after a subsequent reductive debromination step. organic-chemistry.org This methodology has proven to be a robust and flexible route to a wide range of functionalized indoles. thieme-connect.com

The application of the Bartoli indole synthesis to precursors containing a 2-nitrobenzylsulfanyl group has not been extensively reported. The success of such a reaction would depend on the stability of the sulfanyl linkage to the strongly basic and nucleophilic Grignard reagent.

Installation and Modification of the 2-Nitrobenzyl Sulfanyl Moiety

Once the 2-sulfanyl-1H-indole core is established, or if a precursor is to be functionalized prior to indole formation, the installation of the 2-nitrobenzyl group is a critical step.

Sulfanyl Linkage Formation Strategies

The most straightforward approach to forming the 2-({2-nitrobenzyl}sulfanyl)-1H-indole is through the S-alkylation of a 2-mercaptoindole (indole-2-thiol) with a suitable 2-nitrobenzyl electrophile. Indole-2-thiol exists in tautomeric equilibrium with indoline-2-thione (B1305242).

The S-alkylation is typically carried out by treating the indole-2-thiol with a 2-nitrobenzyl halide, such as 2-nitrobenzyl bromide, in the presence of a base. The base deprotonates the thiol, generating a thiolate anion which then acts as a nucleophile to displace the halide from the benzylic position. A variety of bases can be employed, ranging from alkali metal hydroxides and carbonates to organic amines. The choice of solvent is also important and is often a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

Alternatively, direct C2-sulfenylation of an indole with a pre-formed 2-nitrobenzylthiol or its corresponding disulfide is also a plausible route, though less common. This would likely require activation of the sulfur nucleophile or the indole C-H bond, for example, through the methods described in section 2.1.1.

Table 3: Illustrative Reaction Conditions for S-Alkylation of Thiols

| Thiol | Alkylating Agent | Base | Solvent |

| Indole-2-thiol (hypothetical) | 2-Nitrobenzyl bromide | K₂CO₃ | DMF |

| Thiophenol | Benzyl bromide | NaOH | Ethanol/Water |

| Cysteine derivative | Iodoacetamide | NaHCO₃ | Water |

This table provides general examples of S-alkylation reactions; specific conditions for the synthesis of this compound would need to be empirically determined.

Derivatization of the Nitrobenzyl Group

The 2-nitrobenzyl group in this compound offers a versatile handle for further molecular elaboration, primarily through the reduction of the nitro group to an amine. This transformation opens up a plethora of possibilities for introducing diverse functionalities via reactions such as acylation, alkylation, sulfonylation, and diazotization followed by substitution.

A common and effective method for the reduction of aromatic nitro groups is catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). commonorganicchemistry.com However, a key consideration in the case of this compound is the potential for catalyst poisoning by the sulfur atom in the thioether linkage. This can often be overcome by careful selection of the catalyst, solvent, and reaction conditions.

An alternative and often more compatible method for substrates containing sulfur is the use of chemical reducing agents. Sodium sulfide (B99878) (Na2S) or sodium hydrosulfide (B80085) (NaSH) are known to selectively reduce nitro groups in the presence of other reducible functionalities. commonorganicchemistry.comresearchgate.net This method, known as the Zinin reduction, is particularly advantageous as it is performed under basic conditions, which is generally well-tolerated by the indole nucleus. acs.org The reaction proceeds by the nucleophilic attack of the sulfide ion on the nitro group, followed by a series of proton transfer and elimination steps to yield the corresponding aniline (B41778). This approach has been shown to be effective for the reduction of nitrobenzene (B124822) derivatives and can be a valuable strategy for the derivatization of the target compound. acs.org

Once the amino group is installed, it can be further functionalized. For example, acylation with various acyl chlorides or anhydrides would yield the corresponding amides. Alkylation could introduce new carbon-based substituents, and reaction with sulfonyl chlorides would afford sulfonamides. Diazotization of the resulting aniline with nitrous acid would generate a diazonium salt, a versatile intermediate that can be converted to a wide range of functional groups, including halogens, hydroxyl, and cyano groups.

Catalytic Approaches in this compound Synthesis

Catalytic methods provide efficient and atom-economical routes to construct the C-S bond at the C2 position of the indole ring. Various transition metals, as well as metal-free systems, have been developed for this purpose.

Palladium-Catalyzed Cyclizations and Cross-Couplings

Palladium catalysis is a powerful tool for the synthesis of indole derivatives. organicreactions.orgmdpi.com For the synthesis of this compound, a palladium-catalyzed cross-coupling reaction between a 2-haloindole (e.g., 2-iodoindole or 2-bromoindole) and 2-nitrobenzyl thiol would be a direct approach. Catalytic systems typically consist of a palladium source, such as Pd(OAc)2 or Pd2(dba)3, and a phosphine (B1218219) ligand, like Xantphos or dppf, in the presence of a base.

Alternatively, palladium-catalyzed intramolecular cyclization reactions can be employed. organicreactions.orgrsc.org For instance, a suitably substituted o-haloaniline bearing an N-allyl or N-vinyl group can undergo an intramolecular Heck reaction to form the indole ring. rsc.org To incorporate the desired thioether, a subsequent C-H functionalization at the C2 position could be envisioned. A more direct route could involve the palladium-catalyzed cyclization of an N-alkenyl-o-thioalkylaniline.

Recent advancements have also focused on the direct C-H functionalization of indoles. A palladium-catalyzed C2-alkylation of N-H indoles has been developed, which could potentially be adapted for a C-S bond formation. nih.govtum.dersc.org

Below is a table summarizing some palladium-catalyzed reactions for the synthesis of indole derivatives, which could be adapted for the synthesis of the target compound.

| Entry | Reactant 1 | Reactant 2 | Catalyst System | Product | Yield (%) |

| 1 | o-Iodoaniline | Phenylacetylene | Pd(OAc)2 / PPh3 | 2-Phenylindole | 85 |

| 2 | N-allyl-2-bromoaniline | - | Pd(OAc)2 / dppf | 3-Methylindole | 78 |

| 3 | Indole | n-Butyl bromide | Pd(OAc)2 / Norbornene | 2-n-Butylindole | 82 |

Copper-Mediated Reaction Pathways

Copper-catalyzed reactions offer a cost-effective alternative to palladium for C-S bond formation. The synthesis of this compound could be achieved through a copper-catalyzed coupling of 2-haloindole with 2-nitrobenzyl thiol. Common copper catalysts include CuI, Cu2O, and CuCl, often used in conjunction with a ligand such as 1,10-phenanthroline (B135089) or an amino acid.

A notable approach is the copper-catalyzed coupling of indoline-2-thiones with aryl iodides to furnish 2-sulfenylindoles. lookchem.com This method provides a direct route to the desired scaffold. The reaction of indoline-2-thione with 2-nitrobenzyl iodide in the presence of a copper catalyst would be a plausible pathway.

Furthermore, copper-catalyzed intramolecular cyclization of 2-alkynyl tosylanilines provides an efficient route to 2-substituted indoles. nih.gov This methodology could be adapted to incorporate the thioether moiety.

The following table presents examples of copper-catalyzed synthesis of indole derivatives.

| Entry | Reactant 1 | Reactant 2 | Catalyst System | Product | Yield (%) |

| 1 | 2-Iodoaniline | Phenylacetylene | CuI / L-proline | 2-Phenylindole | 90 |

| 2 | Indoline-2-thione | Iodobenzene | CuCl / 2,2'-bipyridine | 2-(Phenylthio)-1H-indole | 85 |

| 3 | 2-Ethynyl tosylaniline | - | CuCl / Cs2CO3 | 2-Substituted indole | 92 |

Silver-Catalyzed Annulation Methods

Silver catalysis has emerged as a valuable tool in indole synthesis, primarily through the activation of alkynes towards nucleophilic attack. researchgate.netnih.govwhiterose.ac.uk A silver-catalyzed intramolecular hydroamination of a suitably substituted o-alkynylaniline is a common strategy. whiterose.ac.uk To synthesize this compound, a precursor bearing the 2-nitrobenzylthio group on the alkyne or the aniline ring could be designed to undergo a silver-catalyzed cyclization.

Silver salts, such as AgNO3, AgOTf, or AgSbF6, are typically employed as catalysts. These reactions often proceed under mild conditions and exhibit good functional group tolerance. acs.org

Another approach involves the silver-catalyzed direct C-H functionalization of indoles. While less common for C-S bond formation, silver-catalyzed direct selanylation of indoles has been reported, suggesting the potential for analogous thiolation reactions. rsc.orgrsc.org

The table below illustrates some examples of silver-catalyzed indole synthesis.

| Entry | Reactant | Catalyst | Product | Yield (%) |

| 1 | o-Ethynylaniline | AgNO3 | Indole | 85 |

| 2 | Pyrrole-tethered ynone | AgNO3 | 5-Hydroxyindole | 64 |

| 3 | 2-Alkynylaniline / Aryl aldehyde | AgNO3 | Bis(indolyl)methane | 90 |

Metal-Free Synthetic Protocols

In recent years, the development of metal-free synthetic methods has gained significant attention due to their environmental and economic advantages. mdpi.comresearchgate.netorganic-chemistry.orgacs.org For the synthesis of this compound, several metal-free strategies can be envisioned.

One approach is the direct electrophilic sulfenylation of the indole nucleus. Reagents such as N-(phenylthio)succinimide or other electrophilic sulfur sources can react with indoles, typically at the C3 position. To achieve C2-sulfenylation, a blocking group at C3 might be necessary, or specific reaction conditions that favor C2 functionalization would need to be developed. Persulfate-mediated sulfenylation of indoles with diaryl disulfides has been reported as a metal-free method. mdpi.comrsc.org

Another metal-free approach involves the use of iodine as a catalyst. Iodine-catalyzed reactions can promote C-S bond formation through various mechanisms.

The following table provides examples of metal-free synthesis of thioether-substituted indoles and related compounds.

| Entry | Reactant 1 | Reactant 2 | Reagent/Catalyst | Product | Yield (%) |

| 1 | Indole | Diphenyl disulfide | (NH4)2S2O4 | 3-(Phenylthio)indole | 85 |

| 2 | Indole | Diphenyl disulfide | I2 / (NH4)2S2O4 | 2,3-Bis(phenylthio)indole | 70 |

| 3 | Alcohol | Thiol | Solid Acid Catalyst | Thioether | 99 |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The synthesis of this compound can be made more sustainable by incorporating these principles.

One key aspect is the use of greener solvents. Water, ethanol, and polyethylene (B3416737) glycol (PEG) are environmentally benign alternatives to traditional volatile organic solvents. nih.gov The use of aqueous micellar media, for instance, has been shown to be effective for palladium-catalyzed cyclization reactions in indole synthesis. nih.gov

The choice of catalyst is also crucial. Utilizing earth-abundant and less toxic metals like copper instead of precious metals like palladium contributes to a greener process. nih.gov Even better, the development of metal-free catalytic systems completely avoids the issue of metal contamination and waste. rsc.orgrsc.orgrsc.org

Atom economy is another important principle. Reactions that proceed via C-H activation or tandem/domino processes are highly atom-economical as they minimize the formation of byproducts. Multicomponent reactions, where three or more reactants combine in a single step to form the product, are also highly desirable from a green chemistry perspective. rsc.org

Energy efficiency can be improved by employing microwave or ultrasonic irradiation, which can often reduce reaction times and temperatures. rsc.org The use of recyclable catalysts, such as solid-supported catalysts, simplifies product purification and reduces waste.

By considering these principles, the synthesis of this compound and its analogues can be designed to be not only efficient but also environmentally responsible.

Aqueous Solvent Systems

The use of water as a solvent for organic synthesis has gained significant traction due to its non-toxic, non-flammable, and abundant nature. While traditionally underutilized in organic synthesis due to the poor solubility of many reactants, recent methodologies have successfully employed aqueous systems for the synthesis of substituted indoles.

One notable approach involves the palladium-catalyzed cyclization of unprotected 2-alkynylanilines in a micellar medium composed of 3% TPGS-750-M in water. mdpi.com This method allows for the synthesis of various 2-substituted indoles. Although the direct synthesis of this compound is not explicitly detailed, this methodology could theoretically be adapted. The synthesis would involve a starting material like 2-alkynylaniline which, upon cyclization, could be further functionalized, or a more complex precursor that already contains the desired sulfanyl moiety could be used. The reaction can be sensitive to the heating method, with conventional heating sometimes being more effective than microwave irradiation. mdpi.com

A tandem Sonogashira-cyclization reaction can also be performed in this aqueous nanomicellar environment using a Pd(OAc)₂/Xphos catalytic system. mdpi.com This highlights the versatility of aqueous systems in facilitating complex, multi-step transformations in a single pot.

Research has also demonstrated the synthesis of 2-sulfonylindoles, a related class of compounds, in an aqueous phase. An iodophor/H₂O₂-mediated 2-sulfonylation of indoles with sulfonyl hydrazides proceeds rapidly in water, showcasing the potential of aqueous media for C-S bond formation on the indole ring. researchgate.net

| Starting Material | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Unprotected 2-alkynylanilines | Pd(OAc)₂ in 3% TPGS-750-M/H₂O | 2-Substituted indoles | Variable | mdpi.com |

| Indoles and sulfonyl hydrazides | Iodophor/H₂O₂ in H₂O | 2-Sulfonylindoles | Moderate | researchgate.net |

Catalyst-Free or Recyclable Catalyst Strategies

A significant advancement in this area is the catalyst-free thiolation of indoles with sulfonyl hydrazides, which can be conducted in water. allfordrugs.comresearchgate.net This method provides 3-sulfenylindoles in good to excellent yields, with the only byproducts being nitrogen and water. allfordrugs.comresearchgate.net While this reaction typically occurs at the 3-position of the indole, modifications to the substrate or reaction conditions could potentially direct the sulfenylation to the 2-position. The simplicity and mild conditions of this reaction make it an attractive, green alternative to traditional metal-catalyzed cross-coupling reactions. researchgate.net

Another approach utilizes elemental sulfur in a metal-free reaction promoted by a Brønsted acid to synthesize thieno[2,3-b]indoles, which are structurally related to 2-thio-substituted indoles. nih.gov This demonstrates the feasibility of forming C-S bonds at the indole core without the need for a metal catalyst. Furthermore, catalyst-free, one-pot, three-component syntheses have been developed for other sulfur-containing heterocycles, suggesting that similar strategies could be devised for 2-sulfenylindoles. nih.gov

In the realm of recyclable catalysts, polyether amine has been identified as a recoverable catalyst for the aerobic oxidation of thiophenols to disulfides. mdpi.com While not a direct synthesis of the target compound, this highlights the potential for using recyclable organocatalysts in reactions involving sulfur-containing compounds. Thiamine hydrochloride has also been reported as a recyclable organocatalyst for the synthesis of various indole derivatives, further emphasizing the trend towards sustainable catalysis in indole chemistry. rsc.org

| Reaction Type | Catalyst/Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Thiolation of Indoles | Catalyst-free, H₂O | 3-Sulfenylindoles | Environmentally benign, good to excellent yields | allfordrugs.comresearchgate.net |

| Thieno[2,3-b]indole Synthesis | Metal-free, Brønsted acid, elemental sulfur | Thieno[2,3-b]indoles | Avoids transition metals | nih.gov |

| Synthesis of Bis(indolyl)methanes | Thiamine hydrochloride (recyclable) | Bis(indolyl)methanes | Eco-friendly organocatalyst | rsc.org |

Photophysical and Photochemical Mechanistic Investigations of 2 2 Nitrobenzyl Sulfanyl 1h Indole

Uncaging Mechanisms of 2-Nitrobenzyl Groups in Indole (B1671886) Derivatives

The uncaging of a substrate from a 2-nitrobenzyl group is initiated by an intramolecular hydrogen atom transfer. This primary photochemical event triggers a cascade of thermal reactions that ultimately liberates the protected molecule. For 2-({2-nitrobenzyl}sulfanyl)-1H-indole, this process results in the formation of 1H-indole-2-thiol and a 2-nitrosobenzaldehyde derivative.

The primary photoreaction for 2-nitrobenzyl protected compounds is an intramolecular hydrogen transfer from the benzylic carbon to the nitro group, which occurs rapidly upon electronic excitation. psu.edu This transfer produces a transient species known as an aci-nitro tautomer. researchgate.net Following the formation of this intermediate, a proposed mechanism involves a cyclization step to form a short-lived benzisoxazolidine intermediate. nih.govpsu.edu This cyclic intermediate then undergoes further rearrangement, leading to the cleavage of the C-S bond and the release of the indole moiety. psu.edunih.gov

The mechanism of 2-nitrobenzyl photolysis has been elucidated through the identification of several key transient intermediates using time-resolved spectroscopic techniques like laser flash photolysis. nih.govacs.org

Aci-nitro Tautomers: The primary photoproducts are aci-nitro intermediates, which are formed by the initial intramolecular hydrogen shift. researchgate.netpsu.edu These species are characterized by a strong transient absorption in the visible region of the spectrum, typically with a maximum (λmax) around 400 nm. acs.orgresearchgate.net The decay of these intermediates can follow complex kinetics, sometimes exhibiting a biexponential rate law due to the formation of different isomers. researchgate.net

Cyclic Intermediates: Following the decay of the aci-nitro tautomer, cyclic intermediates have been identified. Specifically, 1,3-dihydrobenz[c]isoxazol-1-ol derivatives are formed through the cyclization of the aci-nitro species. acs.orgresearchgate.net

Hemiacetals: In the photorelease of alcohols from 2-nitrobenzyl ethers, hemiacetal intermediates have been identified as the species that limit the rate of substrate release, particularly at pH values below 8. acs.orgnih.gov These intermediates are formed prior to the final release of the protected molecule. researchgate.net

| Intermediate | Method of Detection | Key Characteristics | Reference |

| Aci-nitro Tautomer | Laser Flash Photolysis (UV-Vis) | Primary transient photoproduct; strong absorption around 400 nm. | acs.org |

| 1,3-dihydrobenz[c]isoxazol-1-ol | Laser Flash Photolysis | Cyclic intermediate formed from the decay of the aci-nitro tautomer. | acs.org |

| Hemiacetal | Time-Resolved IR and UV Spectroscopy | Rate-limiting intermediate in the release of alcohols at pH ≤ 7. | nih.gov |

The photoreactivity of 2-nitrobenzyl compounds is highly sensitive to the reaction medium, particularly the solvent and pH. The decay rates of the transient intermediates vary strongly with these conditions. researchgate.net

Photolysis Efficiency and Quantum Yield Determinations

The efficiency of the photorelease process is quantified by the photolysis quantum yield (Φ), which is the fraction of absorbed photons that lead to the cleavage of the protecting group. For 2-nitrobenzyl derivatives, the quantum yields can vary significantly depending on the specific structure of the compound and the leaving group.

While the quantum yield for the formation of the 2-nitroso product from 2-nitrobenzyl alcohol can be as high as 0.6, many other 2-nitrobenzyl caged compounds exhibit much lower efficiencies. nih.gov Quantum yields of uncaging for various derivatives often fall within the 0.1% to 1% range (Φ = 0.001–0.01). nih.gov The quantum yield of product formation is generally correlated with the quantum yield of aci-nitro intermediate formation and appears to be only moderately affected by solvent properties. nih.govresearchgate.net

Influence of Structural Modifications on Photo-Responsiveness

The photochemical properties of the 2-nitrobenzyl caging group can be tuned by making structural modifications to either the nitroaromatic ring or the benzylic position. These changes can alter the absorption spectrum and the efficiency of the uncaging reaction.

The absorption maximum (λmax) of the 2-nitrobenzyl chromophore can be shifted to longer wavelengths (a red shift) by introducing electron-donating substituents onto the aromatic ring. instras.com This is a desirable modification as it allows for uncaging to be performed with near-UV or visible light, which is less damaging to biological systems. For example, the addition of two methoxy (B1213986) groups at the 4 and 5 positions (as in the 4,5-dimethoxy-2-nitrobenzyl group) significantly red-shifts the absorption. nih.gov However, an observed trend is that as the maximum absorption wavelength of the protecting group increases, the quantum yield of uncaging often decreases. nih.gov

| 2-Nitrobenzyl Derivative | Substituents | Absorption Maxima (λmax) | Quantum Yield (Φu) | Reference |

| 2-Nitrobenzyl | None | ~265 nm | - | instras.com |

| 4,5-Dimethoxy-2-nitrobenzyl | 4,5-di-MeO | ~350 nm | 0.001 - 0.01 | nih.gov |

| 5-Iodo-2-nitrobenzyl | 5-I | ~270 nm | - | instras.com |

| 5-(4-methoxyphenyl)-2-nitrobenzyl | 5-(p-MeO-Ph) | ~300 nm | - | instras.com |

Impact of Flow Photochemistry on Reaction Parameters

Flow photochemistry has been shown to offer significant advantages for photochemical reactions involving the 2-nitrobenzyl protecting group with various substrates, including indoles. researchgate.net The use of continuous-flow reactors generally leads to improved reaction efficiency, higher yields, and shorter reaction times compared to traditional batch methods. researchgate.netconicet.gov.ar This is largely due to the excellent and uniform irradiation of the reaction mixture in the narrow channels of a microreactor, which is governed by the Bouguer-Lambert-Beer law. conicet.gov.ar

Key reaction parameters that are typically optimized in flow photochemistry include:

Residence Time: The duration the reaction mixture is exposed to light within the reactor.

Flow Rate: The speed at which the reaction mixture passes through the reactor.

Wavelength and Intensity of Light: Specific wavelengths can trigger the desired photochemical process more efficiently.

Temperature: Can influence reaction kinetics and product stability.

Concentration: The concentration of the reactant can affect light penetration and reaction efficiency.

For a hypothetical flow photochemistry setup for the cleavage of the 2-nitrobenzyl group from "this compound," one would systematically vary these parameters to maximize the yield of the deprotected 2-sulfanyl-1H-indole and minimize the formation of byproducts. While specific data for the target compound is unavailable, studies on other 2-nitrobenzyl compounds show that these parameters are crucial for successful photochemical transformations. mdpi.com

Theoretical and Computational Photochemistry of Nitrobenzyl-Indole Systems

Quantum Chemical Calculations of Excited States and Reaction Pathways

The photochemical behavior of molecules is governed by their electronic excited states. Quantum chemical calculations are a powerful tool to investigate these states and predict reaction pathways. For a system like "this compound," these calculations would typically involve methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) to explore the potential energy surfaces of the ground and excited states. researchgate.netepstem.net

The general mechanism for the photocleavage of 2-nitrobenzyl compounds involves the initial excitation of the molecule to an excited state, followed by an intramolecular hydrogen abstraction from the benzylic carbon by the nitro group, forming an aci-nitro intermediate. acs.orgnih.gov This intermediate then undergoes further reactions to release the protected group. acs.orgnih.gov

For the indole moiety, computational studies have detailed the dynamics of its excited states, often involving transitions between nearly degenerate ¹Lₐ and ¹Lₑ states, which can relax through various radiative and non-radiative pathways. nih.govnih.gov A full theoretical study of "this compound" would need to consider the interplay between the excited states of the 2-nitrobenzyl chromophore and the indole ring.

Dynamics Simulations of Photo-Induced Processes

Molecular dynamics simulations of the excited state can provide a time-resolved view of the photochemical processes. researchgate.net These simulations would model the trajectory of the molecule on the excited-state potential energy surface after light absorption. This would allow for the visualization of the bond-breaking and bond-forming events that occur during the photocleavage reaction.

For instance, simulations could track the intramolecular hydrogen transfer, the subsequent rearrangement to the aci-nitro intermediate, and the final release of the indole-thiol. The timescales for these events, which are often in the femtosecond to picosecond range, can be estimated from these simulations. canada.ca While specific simulations for "this compound" have not been published, the techniques have been applied to understand the excited-state dynamics of both indole and other complex organic molecules. nih.govnih.gov

Mechanistic Investigations of Biological Interactions at the Molecular and Cellular Level in Vitro

Exploration of Cellular Perturbation Mechanisms

Elucidation of Cell Cycle Regulation Pathways in Model Cell Lines

No studies detailing the effects of 2-({2-nitrobenzyl}sulfanyl)-1H-indole on cell cycle regulation in any model cell lines were identified.

Investigation of Gene Expression Modulation via Molecular Biological Techniques

There is no available research that has investigated the modulation of gene expression by this compound using molecular biological techniques.

Molecular-Level Interaction Studies

Mechanistic Elucidation of Receptor Binding and Antagonism in Model Systems

No data exists in the scientific literature concerning the receptor binding properties or antagonistic effects of this compound in any model systems.

Understanding Enzyme Inhibition Mechanisms

Information regarding the potential enzyme inhibitory activity of this compound and its mechanisms of action is not available.

Disruption Mechanisms of Quorum Sensing in Bacterial Models

There are no published studies that have explored the ability of this compound to disrupt quorum sensing in bacterial models or the mechanisms by which it might do so.

Computational Approaches to Molecular Interactions

Computational methods are essential for predicting and analyzing the interactions between a small molecule, such as this compound, and its potential biological targets. These in silico techniques provide valuable insights into the binding affinities and stability of the ligand-target complexes, guiding further experimental studies.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets for a given compound and elucidating the specific interactions that govern the binding process.

As no molecular docking studies have been published for this compound, a data table summarizing binding energies and key interacting residues with any potential protein targets cannot be generated.

Molecular Dynamics Simulations for Binding Conformations and Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules. In the context of drug discovery, MD simulations can provide detailed information about the stability of a ligand-protein complex over time, revealing conformational changes and the dynamics of the binding pocket.

To date, no molecular dynamics simulation studies have been reported for this compound. Therefore, a data table detailing simulation parameters, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and key intermolecular interactions cannot be presented.

Advanced Applications As Chemical Biology Tools and Research Probes

Development as Photoactivatable Probes for Biological Systems

The core principle behind a photoactivatable or "caged" compound lies in its ability to release a bioactive molecule upon irradiation with light, typically UV light. The 2-nitrobenzyl moiety is a classic example of a photolabile protecting group that can be cleaved from a substrate molecule with spatial and temporal precision. In the case of 2-({2-nitrobenzyl}sulfanyl)-1H-indole, the 2-nitrobenzyl group is attached to the sulfur atom of what would be 2-mercapto-1H-indole.

The proposed mechanism for photoactivation involves the absorption of a photon by the 2-nitrobenzyl group, leading to an intramolecular rearrangement and subsequent cleavage of the carbon-sulfur bond. This process would release 2-mercapto-1H-indole and a 2-nitrosobenzaldehyde byproduct. The release of the indole (B1671886) derivative could, in theory, be used to study biological systems if 2-mercapto-1H-indole possesses a specific biological activity that is masked when it is "caged" by the 2-nitrobenzyl group.

Table 1: Properties of Common Photolabile Protecting Groups

| Protecting Group | Typical Wavelength for Cleavage (nm) | Key Features |

|---|---|---|

| 2-Nitrobenzyl | ~340-365 | Well-established; cleavage byproducts can be reactive. |

| Nitroveratryloxycarbonyl (NVOC) | ~350 | Higher quantum yield than 2-nitrobenzyl. |

This table presents general information about photolabile groups to provide context.

Utilization in Spatiotemporal Control of Biological Processes

The ability to control the release of a molecule in a specific location and at a precise time is known as spatiotemporal control. This is a powerful technique in chemical biology for studying dynamic cellular processes. The use of light as an external trigger is non-invasive and allows for high-resolution control.

Should this compound be developed as a photoactivatable probe, it could theoretically be used to achieve spatiotemporal control. For instance, if 2-mercapto-1H-indole were found to be an inhibitor of a particular enzyme, the caged compound could be introduced into a cellular system in its inactive form. By focusing a beam of light on a specific subcellular region, researchers could then uncage the inhibitor and observe the immediate effects on that localized area, providing insights into the enzyme's function within the cell.

Role as Synthetic Intermediates for Other Bioactive Compounds

Indole-containing molecules are a large and important class of bioactive compounds, including many pharmaceuticals and natural products. The indole scaffold is often modified at various positions to create libraries of compounds for drug discovery. The 2-position of the indole ring is a common site for such modifications.

The molecule this compound could serve as a synthetic intermediate. The 2-nitrobenzyl group can act as a protecting group for the thiol functionality at the 2-position of the indole ring. This would allow for chemical modifications to be made at other positions of the indole scaffold without affecting the thiol group. Once the desired modifications are complete, the 2-nitrobenzyl group can be removed by photolysis to yield the final target molecule containing a free thiol group. This free thiol could then be used for further functionalization, such as conjugation to other molecules.

Exploration in Optoelectronic or Material Science Tools (mechanistic focus)

The field of organic optoelectronics utilizes molecules with specific electronic and photophysical properties to create devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Indole derivatives are known to be fluorescent and can possess interesting electronic properties due to their aromatic and electron-rich nature.

The combination of the indole ring with a sulfur linkage and a nitroaromatic system in this compound suggests potential for interesting photophysical behavior. The mechanism of photo-induced cleavage of the 2-nitrobenzyl group is an example of a photochemical reaction that could be studied in the context of molecular switches or photosensitive materials. The efficiency of this cleavage, including the quantum yield, and the properties of the resulting photoproducts would be of fundamental interest. While specific research into the optoelectronic applications of this particular compound is not prominent, the study of its photochemical properties could provide insights into the design of new photoresponsive materials.

Future Research Directions and Challenges

Development of Novel Synthetic Routes with Enhanced Selectivity and Efficiency

The synthesis of 2-({2-nitrobenzyl}sulfanyl)-1H-indole typically involves the reaction of an indole (B1671886) precursor with a 2-nitrobenzylthiolating agent. Current methodologies, while effective, often present challenges in terms of regioselectivity, yield, and scalability. Future research in this area should focus on developing more refined synthetic strategies.

A primary challenge lies in achieving exclusive C2-sulfenylation of the indole ring, avoiding the competing C3-functionalization. While methods for regioselective sulfenylation of indoles exist, they often require specific activating or directing groups, which may not be compatible with all desired substrates. nih.govresearchgate.netresearchgate.net The development of novel catalytic systems, potentially employing transition metals or organocatalysts, could offer greater control over the reaction's regioselectivity. For instance, exploring gold(I)-catalyzed annulation of alkynyl thioethers could provide a regioselective route to sulfur-substituted indoles. acs.org

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Potential Advantages | Potential Challenges |

| Transition Metal Catalysis | High selectivity and efficiency. | Catalyst cost and removal, substrate scope. |

| Organocatalysis | Metal-free, often milder conditions. | Catalyst loading, achieving high turnover numbers. |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety and scalability. | Initial setup cost and expertise required. |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times. | Potential for localized overheating, scalability limitations. |

Designing Derivatives with Tunable Photochemical Properties

The 2-nitrobenzyl group is a well-established photolabile protecting group, but its photochemical properties are not always ideal for biological applications. utdallas.edu Key parameters that require optimization include the wavelength of activation, the quantum yield of uncaging, and the nature of the photolytic byproducts.

A significant goal is to shift the activation wavelength to the near-infrared (NIR) region of the spectrum. Longer wavelengths of light offer deeper tissue penetration and are less damaging to biological samples. nih.gov This can be achieved by modifying the chromophore of the 2-nitrobenzyl group, for example, by introducing electron-donating substituents or extending the π-system.

Increasing the quantum yield of the uncaging process is another critical objective. A higher quantum yield means that fewer photons are required to release the active molecule, which is particularly important for in vivo applications where light exposure should be minimized. The efficiency of the photocleavage reaction is influenced by the substitution pattern on the nitrobenzyl ring and the nature of the leaving group. psu.edu

Finally, the photolytic byproducts of the 2-nitrobenzyl group, typically a 2-nitrosobenzaldehyde or a related species, can be reactive and potentially toxic to cells. utdallas.edu Designing derivatives that generate more benign byproducts is a key challenge. This might involve engineering the caging group to fragment in a different manner upon photolysis or incorporating functionalities that promote the rapid detoxification of the byproducts.

Advanced Mechanistic Studies of Intracellular Targets

Once uncaged within a cell, the released indole-2-thiol can interact with a variety of intracellular targets. A major challenge is to identify these targets and elucidate the mechanisms by which they are modulated. The thiol group is nucleophilic and can participate in various reactions, including disulfide bond formation with cysteine residues in proteins and Michael addition to electrophilic species.

Future research should employ a combination of chemical biology and proteomic approaches to identify the protein targets of indole-2-thiol. Techniques such as activity-based protein profiling (ABPP) could be adapted to specifically label and identify proteins that react with the uncaged molecule. This would involve designing derivatives of this compound that incorporate a "tag" for subsequent enrichment and identification by mass spectrometry.

Furthermore, advanced microscopy techniques, such as super-resolution imaging, can be used to visualize the subcellular localization of the uncaged molecule and its interactions with specific cellular structures. Correlating the spatial and temporal distribution of the released indole-2-thiol with downstream cellular responses will be crucial for understanding its mechanism of action.

Integration with High-Throughput Screening for Mechanistic Discovery

High-throughput screening (HTS) offers a powerful approach to systematically explore the biological effects of the released indole-2-thiol and to identify novel cellular pathways that it modulates. wikipedia.orgbmglabtech.com HTS assays can be designed to measure a wide range of cellular parameters, including cell viability, enzyme activity, gene expression, and protein-protein interactions. nih.govassaygenie.com

A key challenge in integrating photocaged compounds with HTS is the need for automated and precise light delivery to multi-well plates. bmglabtech.com The development of specialized instrumentation that combines robotic liquid handling with controlled light stimulation is essential for this purpose.

By screening large libraries of cell lines or genetic perturbations, HTS can help to identify the cellular contexts in which the uncaged indole-2-thiol has a specific effect. For example, a screen could identify cancer cell lines that are particularly sensitive to the compound, providing clues about its potential as a therapeutic agent. Subsequent hit validation and mechanistic studies can then be used to pinpoint the specific molecular targets and pathways responsible for the observed phenotype.

Table 2: Potential High-Throughput Screening Assays

| Assay Type | Measured Parameter | Potential Insights |

| Cell Viability Assays | Cell proliferation, apoptosis, necrosis. | Identification of sensitive cell lines, general cytotoxicity. |

| Reporter Gene Assays | Transcriptional activity of specific pathways. | Elucidation of signaling pathways affected by the compound. |

| Enzyme Inhibition Assays | Activity of specific enzymes. | Identification of direct enzymatic targets. |

| High-Content Imaging | Cellular morphology, protein localization. | Understanding of phenotypic changes and subcellular effects. |

Exploration of Multimodal Applications in Chemical Biology

The concept of multimodality, where a single chemical entity possesses multiple functional capabilities, is a rapidly growing area of chemical biology. nih.govnih.gov Future research should explore the development of derivatives of this compound that integrate its photocleavable properties with other functionalities, such as fluorescence reporting or therapeutic activity.

For instance, a multimodal probe could be designed where the 2-nitrobenzyl caging group is also linked to a fluorophore. Upon photocleavage, the release of the indole-2-thiol could be accompanied by a change in the fluorescence signal, allowing for simultaneous control and monitoring of the biological process. Such probes would be invaluable for studying dynamic cellular events. numberanalytics.comresearchgate.net

Another exciting direction is the development of "photo-theranostic" agents, where the photocaged molecule also carries a therapeutic payload. Light-triggered release of the indole-2-thiol could be combined with the activation of a cytotoxic agent, allowing for targeted cancer therapy with reduced side effects. The design of such multimodal probes requires careful consideration of the interplay between the different functional components to ensure that they operate in a synergistic manner. nih.gov The creation of these sophisticated molecular tools will undoubtedly push the boundaries of our ability to probe and manipulate biological systems with high precision.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.